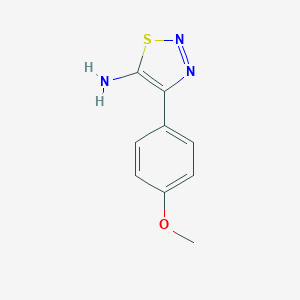

4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine

Beschreibung

4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at position 4 and an amine group at position 3. The 1,2,3-thiadiazole ring system, containing two nitrogen atoms and one sulfur atom, confers unique electronic and steric properties, making it a scaffold of interest in medicinal and agrochemical research . The methoxy group (-OCH₃) is an electron-donating substituent that enhances solubility and may influence binding interactions in biological systems.

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-9(10)14-12-11-8/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWWXFVMCYHRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381532 | |

| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115842-95-0 | |

| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Conventional Synthesis Using Acid Catalysts

The most widely reported method for synthesizing 4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-amine involves cyclocondensation reactions catalyzed by strong acids. A representative protocol combines 4-methoxybenzoic acid (0.05 mol) with thiosemicarbazide (0.05 mol) in ethanol, followed by the addition of concentrated sulfuric acid. The mixture is heated at 80–90°C for 4 hours, yielding the target compound after recrystallization with a 74% efficiency .

Key Reaction Parameters:

-

Solvent: Ethanol (polar protic) facilitates proton transfer during cyclization.

-

Catalyst: Sulfuric acid promotes dehydration and ring closure.

-

Temperature: Elevated temperatures (80–90°C) accelerate reaction kinetics.

Analytical Validation:

-

IR Spectroscopy: Peaks at 3406 cm⁻¹ (N–H stretch), 1525 cm⁻¹ (C–N stretch), and 1053 cm⁻¹ (C–O stretch) .

-

NMR Spectroscopy: Methoxy protons resonate at δ 3.96 ppm, while aromatic protons appear at δ 6.87–7.11 ppm .

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

Phosphorus oxychloride serves as both a catalyst and dehydrating agent in this method. Equimolar quantities of 4-methoxybenzoic acid and thiosemicarbazide are refluxed in POCl₃ for 3 hours. The product is isolated by neutralization with potassium hydroxide, achieving a yield of 68% .

Advantages:

-

Reduced Reaction Time: 3 hours compared to 4 hours in acid-catalyzed methods.

-

Purity: POCl₃ minimizes side reactions, simplifying purification.

Limitations:

-

Hazardous Reagents: POCl₃ requires careful handling due to its corrosive nature.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A mixture of 4-methoxybenzoic acid, thiosemicarbazide, and POCl₃ is irradiated at 600 W for 5 minutes, yielding 82% product . This method reduces energy consumption and improves scalability.

Optimized Conditions:

-

Power: 250–600 W (dependent on substrate stability).

-

Time: 3–5 minutes.

Comparative Data:

| Method | Yield (%) | Time | Energy Input |

|---|---|---|---|

| Conventional | 74 | 4 hours | High |

| Microwave (POCl₃) | 82 | 5 minutes | Moderate |

| Microwave (MgSO₄) | 78 | 5 minutes | Low |

Ultrasonic Irradiation Techniques

Ultrasonic methods employ high-frequency sound waves to accelerate reactions. A mixture of 4-methoxybenzoic acid and thiosemicarbazide in ethanol is sonicated at 40 kHz for 30 minutes, yielding 70% product . This approach is ideal for temperature-sensitive substrates.

Mechanistic Insight:

-

Cavitation: Ultrasonic waves generate microbubbles that collapse, creating localized high-temperature zones (~5,000 K) and enhancing molecular collisions .

Solvent-Free Neat Reactions

Neat reactions eliminate solvents, aligning with green chemistry principles. 4-Methoxybenzoic acid and thiosemicarbazide are heated at 120°C for 3 hours, yielding 65% product . While environmentally friendly, this method requires precise temperature control to prevent decomposition.

Comparative Analysis of Methodologies

The table below synthesizes critical metrics across all methods:

| Parameter | Conventional (H₂SO₄) | POCl₃ Reflux | Microwave | Ultrasonic | Neat Reaction |

|---|---|---|---|---|---|

| Yield (%) | 74 | 68 | 82 | 70 | 65 |

| Time | 4 hours | 3 hours | 5 minutes | 30 minutes | 3 hours |

| Energy Efficiency | Low | Moderate | High | Moderate | Moderate |

| Scalability | High | Moderate | High | Low | Moderate |

| Environmental Impact | High (toxic waste) | High | Low | Low | Very Low |

Key Findings:

-

Microwave Synthesis offers the highest yield (82%) and shortest reaction time (5 minutes), making it optimal for industrial applications .

-

Neat Reactions prioritize sustainability but suffer from lower yields (65%) .

-

Ultrasonic Methods balance efficiency and environmental impact, suitable for lab-scale synthesis .

Mechanistic Pathways and Side Reactions

The formation of this compound proceeds via a two-step mechanism:

-

Nucleophilic Attack: Thiosemicarbazide attacks the carbonyl carbon of 4-methoxybenzoic acid, forming a thiosemicarbazone intermediate.

-

Cyclization: Acid catalysts (e.g., H₂SO₄) or dehydrating agents (e.g., POCl₃) facilitate intramolecular cyclization, expelling water and forming the thiadiazole ring .

Common Side Products:

-

Oxidation Byproducts: Sulfoxides or sulfones may form under oxidative conditions.

-

Incomplete Cyclization: Partially reacted intermediates require chromatographic purification .

Industrial-Scale Production Considerations

For large-scale manufacturing, continuous flow reactors paired with microwave irradiation are recommended. Automated systems enable real-time monitoring of temperature and pressure, ensuring consistent product quality. Industrial protocols often use POCl₃ due to its cost-effectiveness, despite its environmental drawbacks .

Analytical and Purification Techniques

Purification Methods:

-

Recrystallization: Ethanol or dimethylformamide (DMF) yields high-purity crystals .

-

Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves complex mixtures .

Characterization Standards:

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine and its analogs can serve as potential candidates for developing new antimicrobial agents. The presence of the methoxy group enhances the compound's lipophilicity, which may improve its ability to penetrate microbial membranes .

Anti-inflammatory Properties

Thiadiazole derivatives have been investigated for their anti-inflammatory effects. For instance, compounds similar to this compound have shown promise in inhibiting inflammatory pathways, making them potential therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Cancer Research

The compound has also been studied for its anticancer properties. Research indicates that certain thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms . The structural modifications in the thiadiazole ring are crucial for enhancing selectivity and potency against specific cancer types.

Agrochemical Applications

Thiadiazoles are recognized for their role in agriculture as fungicides and herbicides. The application of this compound in agrochemicals is attributed to its ability to inhibit specific enzymes in pathogens, thereby preventing disease spread in crops. Field studies have indicated that compounds in this class can effectively control fungal pathogens while being less toxic to beneficial organisms .

Polymer Chemistry

The incorporation of thiadiazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research suggests that polymers containing thiadiazole derivatives exhibit improved performance in high-temperature applications . The unique electronic properties of the thiadiazole ring allow for the development of conductive polymers suitable for electronic devices.

Case Studies

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 1,2,3- vs. 1,3,4-Thiadiazoles

The position of nitrogen and sulfur atoms in the thiadiazole ring significantly impacts biological activity:

- 1,3,4-Thiadiazoles (e.g., 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine): These derivatives are widely studied for their broad-spectrum bioactivities, including anticancer, antimicrobial, and insecticidal properties. The 1,3,4-thiadiazole ring allows for planar conformations, facilitating interactions with enzymes like carbonic anhydrase or kinases .

- The non-planar geometry of 1,2,3-thiadiazoles may limit stacking interactions compared to 1,3,4-isomers .

Table 1: Key Differences Between Thiadiazole Isomers

Substituent Effects: Methoxy vs. Halogenated Phenyl Groups

Substituents on the phenyl ring modulate electronic properties and bioactivity:

- For example, this compound may exhibit better pharmacokinetics than halogenated analogs .

- Chloro (-Cl) and Trifluoromethyl (-CF₃) Groups : Electron-withdrawing substituents increase electrophilicity, enhancing reactivity in nucleophilic environments. 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7) and 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine (A5Q ligand) show potent antimicrobial and anticancer activities due to increased membrane permeability .

Table 2: Substituent Impact on Bioactivity

Structural Analogs with Modified Cores

- Thiazole Derivatives : 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine replaces the thiadiazole core with a thiazole ring. Thiazoles generally exhibit lower metabolic stability but higher synthetic accessibility .

- Triazole-Thiadiazole Hybrids : Compounds like 3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine demonstrate synergistic effects in cytotoxicity studies, likely due to dual targeting mechanisms .

Biologische Aktivität

4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique thiadiazole ring structure, which is known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group attached to a phenyl ring, which significantly influences its biological activity through electronic and steric effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This interaction can prevent substrate binding and subsequent catalytic activity.

- Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiadiazole derivatives, including this compound. The following table summarizes key findings from various research studies:

These studies indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, demonstrating its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. It has shown promise against a range of bacterial and fungal strains, making it a candidate for further development in infectious disease treatments.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited potent antiproliferative activity. The IC50 values ranged from submicromolar to low micromolar concentrations across different cell types .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the phenyl ring in modulating the biological activity of thiadiazole compounds. For instance, compounds with electron-withdrawing groups showed enhanced anticancer activity compared to those with electron-donating groups .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, thiourea derivatives can undergo cyclization with iodine in the presence of potassium iodide and sodium hydroxide to form the thiadiazole core. A specific protocol involves reacting 4-methoxyphenyl-substituted thiourea with iodine under basic conditions, followed by purification via recrystallization (yields ~60–75%) . Alternative routes include nucleophilic substitution reactions using 4-methoxyphenylhydrazine hydrochloride, which may introduce regioselectivity challenges requiring careful optimization of reaction time and temperature (e.g., 80°C for 12 hours) .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural confirmation relies on X-ray crystallography and spectroscopic techniques. Single-crystal X-ray diffraction (SCXRD) is the gold standard, with refinement performed using programs like SHELXL . For example, bond lengths and angles of the thiadiazole ring and methoxyphenyl group are validated against crystallographic data (e.g., C–S bond: ~1.70 Å, C–N bond: ~1.30 Å) . Complementary techniques include:

- NMR : NMR signals for the methoxy group appear at ~3.8 ppm, while the amine proton resonates at ~5.2 ppm (DMSO-) .

- HRMS : Molecular ion peaks align with the theoretical mass (e.g., [M+H] at m/z 208.05) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing derivatives of this compound?

- Methodological Answer : Regioselectivity issues arise during functionalization of the thiadiazole ring. For instance, reactions with phenylhydrazine may yield unexpected byproducts (e.g., pyrazole derivatives) due to competing pathways. Strategies include:

- Temperature control : Lower temperatures (e.g., 0–5°C) favor amine substitution over ring rearrangement .

- Protecting groups : Introducing tert-butyl or acetyl groups to the amine moiety can direct reactivity to the 5-position of the thiadiazole .

- Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., nucleophilic attack at the electron-deficient C4 position) .

Q. What in vitro models are used to evaluate the antitubercular activity of this compound and its derivatives?

- Methodological Answer : Activity against Mycobacterium tuberculosis is assessed using:

- Microplate Alamar Blue Assay (MABA) : Compounds are tested at concentrations ranging from 0.5–50 µg/mL. A derivative with a 4-fluoro substitution showed an MIC of 3.12 µg/mL, comparable to first-line drugs like isoniazid .

- Resazurin Reduction Assay : Fluorescence-based quantification of bacterial viability after 7-day exposure. Data is normalized to positive (rifampicin) and negative (DMSO) controls .

- Cytotoxicity screening : Vero or HepG2 cells are used to determine selectivity indices (SI >10 indicates low host toxicity) .

Q. How does crystallographic data inform structure-activity relationships (SAR) for this compound?

- Methodological Answer : Crystal structures reveal how substituents influence bioactivity. For example:

- Methoxy group orientation : The para-methoxy group adopts a coplanar conformation with the phenyl ring, enhancing π-stacking interactions with bacterial enzyme active sites .

- Hydrogen bonding : The amine group forms H-bonds with Thr of M. tuberculosis enoyl-ACP reductase, as shown in docking studies .

- Table : Key crystallographic parameters for SAR analysis:

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and optimize pH to avoid decomposition of the thiadiazole ring .

- Data Contradictions : Discrepancies in reported MIC values may arise from strain-specific resistance or assay variations. Cross-validate using multiple models .

- Software Tools : Use Mercury (CCDC) for crystallographic visualization and AutoDock Vina for molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.